(6-Hydroxy-1-methyl-2-oxo-1,2-dihydropyridin-4-yl)methanesulfonic acid
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Overview
Description
(6-Hydroxy-1-methyl-2-oxo-1,2-dihydropyridin-4-yl)methanesulfonic acid is a heterocyclic compound that belongs to the class of pyridones It is characterized by the presence of a pyridine ring with hydroxyl, methyl, and methanesulfonic acid substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Hydroxy-1-methyl-2-oxo-1,2-dihydropyridin-4-yl)methanesulfonic acid typically involves the reaction of ethyl aminocrotonates with derivatives of malonic acid. This method allows for the preparation of ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-5-carboxylates . The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: (6-Hydroxy-1-methyl-2-oxo-1,2-dihydropyridin-4-yl)methanesulfonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methanesulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
(6-Hydroxy-1-methyl-2-oxo-1,2-dihydropyridin-4-yl)methanesulfonic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It can be used in studies related to enzyme inhibition and receptor binding.
Industry: It may be used in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of (6-Hydroxy-1-methyl-2-oxo-1,2-dihydropyridin-4-yl)methanesulfonic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-5-carboxylate: This compound shares a similar pyridone structure and is used in similar applications.
4-Hydroxy-2-quinolones: These compounds also contain a hydroxyl and carbonyl group on a heterocyclic ring and are used in medicinal chemistry.
Uniqueness: (6-Hydroxy-1-methyl-2-oxo-1,2-dihydropyridin-4-yl)methanesulfonic acid is unique due to the presence of the methanesulfonic acid group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications.
Properties
CAS No. |
481668-55-7 |
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Molecular Formula |
C7H9NO5S |
Molecular Weight |
219.22 g/mol |
IUPAC Name |
(2-hydroxy-1-methyl-6-oxopyridin-4-yl)methanesulfonic acid |
InChI |
InChI=1S/C7H9NO5S/c1-8-6(9)2-5(3-7(8)10)4-14(11,12)13/h2-3,9H,4H2,1H3,(H,11,12,13) |
InChI Key |
ZZLNKHVJWGSEPT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=CC1=O)CS(=O)(=O)O)O |
Origin of Product |
United States |
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